(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
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Overview
Description
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a dichlorothiophenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves the esterification of (4-bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: (4-Bromophenyl)methyl alcohol.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromophenyl and dichlorothiophenyl groups may interact with enzymes or receptors, modulating their activity. The acetate moiety can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-Fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
- (4-Iodophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
Uniqueness
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of bromophenyl and dichlorothiophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9BrCl2O2S |
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Molecular Weight |
380.1 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C13H9BrCl2O2S/c14-10-3-1-8(2-4-10)7-18-12(17)6-9-5-11(15)19-13(9)16/h1-5H,6-7H2 |
InChI Key |
KCOFBQGCJAVYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC2=C(SC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
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